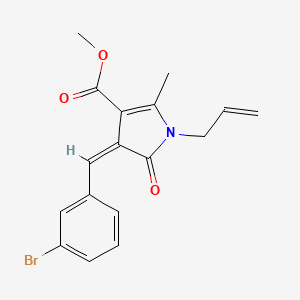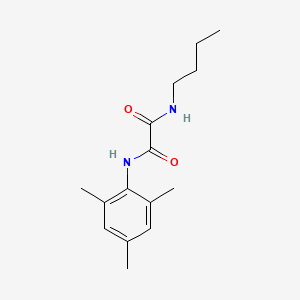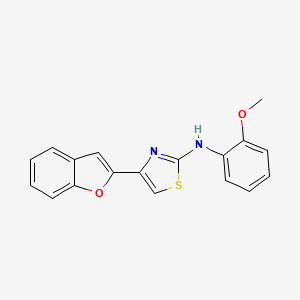![molecular formula C20H13F3N2O4 B11537008 4-nitro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537008.png)
4-nitro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling are mild and tolerate various functional groups. Typically, the reaction occurs in a solvent (such as DMF or toluene) with a base (such as potassium carbonate) and a palladium catalyst (often PdCl₂(PPh₃)₂). The resulting product is the desired compound .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis. Optimization of reaction conditions, choice of reagents, and purification steps are crucial for efficient production.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the nitro group or other substituents.
Substitution: Substitution reactions can occur at the phenolic or phenoxy positions.
Common Reagents: Reagents commonly used in reactions involving this compound include:
- Palladium catalysts (e.g., PdCl₂(PPh₃)₂)
- Boron reagents (e.g., organotrifluoroborates)
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the nitro group could yield an amino derivative.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigating its potential as a drug candidate.
Industry: For the development of new materials or specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related molecules and highlight the uniqueness of 4-nitro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol .
Properties
Molecular Formula |
C20H13F3N2O4 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-nitro-2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13F3N2O4/c21-20(22,23)14-6-9-19(29-16-4-2-1-3-5-16)17(11-14)24-12-13-10-15(25(27)28)7-8-18(13)26/h1-12,26H |
InChI Key |
SGSKNKVWRVCWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11536927.png)

![3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate](/img/structure/B11536936.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536947.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536954.png)
![4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B11536957.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11536976.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536978.png)

![2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate](/img/structure/B11536989.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11536991.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11536999.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 3-methylbenzoate](/img/structure/B11537007.png)

